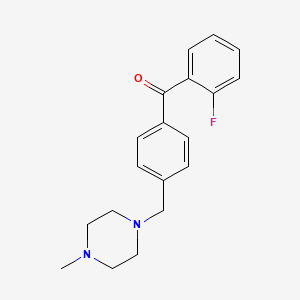

2-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone

描述

2-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone is a fluorinated benzophenone derivative featuring a 4-methylpiperazinomethyl group at the 4'-position of one aromatic ring and a fluorine atom at the 2-position of the other ring. This compound is part of a broader class of substituted benzophenones, which are studied for their tunable electronic properties, biological activities (e.g., anti-tumor, anti-fungal), and applications in materials science .

属性

IUPAC Name |

(2-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c1-21-10-12-22(13-11-21)14-15-6-8-16(9-7-15)19(23)17-4-2-3-5-18(17)20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZLYAXXZSSPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642984 | |

| Record name | (2-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-89-6 | |

| Record name | Methanone, (2-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Suzuki Coupling-Based Synthesis

The most commonly reported laboratory synthesis of 2-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone involves a Suzuki cross-coupling reaction between 2-fluorobenzoyl chloride and 4-(4-methylpiperazinomethyl)phenylboronic acid. Key features of this method include:

- Reactants: 2-fluorobenzoyl chloride and 4-(4-methylpiperazinomethyl)phenylboronic acid

- Catalyst: Palladium-based catalyst (e.g., Pd(PPh3)4)

- Base: Potassium carbonate (K2CO3)

- Solvent: Organic solvents such as toluene or dimethylformamide (DMF)

- Conditions: Reflux temperature to facilitate coupling

- Purification: Column chromatography to isolate the pure product

This method leverages the palladium-catalyzed cross-coupling to form the ketone linkage between the fluorophenyl and piperazinomethyl-substituted phenyl rings, yielding the target benzophenone derivative with good selectivity and yield.

Industrial Production Considerations

Industrial synthesis of this compound generally follows the Suzuki coupling route or Friedel-Crafts acylation with nucleophilic substitution, but with process optimizations:

- Continuous flow reactors are employed to improve reaction control, heat transfer, and scalability.

- Automated systems enhance reproducibility and reduce human error.

- Optimization parameters include catalyst loading, reaction temperature, pressure, and reaction time to maximize yield and purity.

- Purification techniques such as recrystallization and chromatography are scaled accordingly to maintain product quality.

Reaction Mechanisms and Chemical Transformations

Key Reaction Types in Preparation

| Reaction Type | Description | Common Reagents/Conditions | Outcome/Product Type |

|---|---|---|---|

| Suzuki Coupling | Palladium-catalyzed cross-coupling between arylboronic acid and acyl chloride | Pd catalyst, K2CO3, toluene/DMF, reflux | Formation of benzophenone ketone linkage |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution forming benzophenone core | AlCl3 catalyst, benzoyl chloride, aromatic ring | Benzophenone intermediate |

| Nucleophilic Substitution | Introduction of piperazinomethyl group via substitution on aromatic ring | 4-methylpiperazine, K2CO3, polar aprotic solvent | Piperazinomethyl-substituted benzophenone |

Additional Chemical Reactions

- Oxidation: The compound can be oxidized to related ketones or acids using oxidants like potassium permanganate.

- Reduction: Reduction of the ketone group to alcohols or modification of the piperazinomethyl group using agents like lithium aluminum hydride.

- Substitution: The fluorine atom can be replaced by nucleophiles (amines, thiols) under basic conditions.

Data Table: Summary of Preparation Methods

| Method | Key Reactants | Catalyst/Base | Solvent(s) | Conditions | Scale | Purification | Yield (%) (Typical) |

|---|---|---|---|---|---|---|---|

| Suzuki Coupling | 2-fluorobenzoyl chloride + 4-(4-methylpiperazinomethyl)phenylboronic acid | Pd catalyst, K2CO3 | Toluene, DMF | Reflux | Lab/Industrial | Column chromatography | 70-85 |

| Friedel-Crafts + Substitution | Substituted benzoyl chloride + aromatic ring + 4-methylpiperazine | AlCl3, K2CO3 | DCM, DMF | Room temp to reflux | Industrial | Recrystallization, chromatography | 65-80 |

Research Findings and Notes

- The Suzuki coupling method is favored for its mild conditions and high selectivity, minimizing side reactions and allowing for functional group tolerance.

- Friedel-Crafts acylation is a classical approach but requires careful control of reaction conditions to avoid polyacylation or rearrangements.

- The presence of the fluorine atom enhances the compound’s lipophilicity and biological membrane permeability, which is critical for its applications in medicinal chemistry.

- Industrial processes emphasize continuous flow and automation to improve reproducibility and reduce environmental impact.

- Purification remains a critical step to ensure removal of palladium residues and unreacted starting materials, especially for pharmaceutical applications.

化学反应分析

Types of Reactions

2-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Amino or thiol derivatives.

科学研究应用

Medicinal Chemistry

2-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone is notable for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases.

- Anticancer Activity: Studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound was shown to inhibit Na+/K+-ATPase activity, which is crucial in cancer cell proliferation .

- Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity. Research demonstrated that similar piperazine derivatives possess inhibitory effects against multiple pathogens .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Synthesis of Heterocyclic Compounds: Its functional groups make it an excellent precursor for synthesizing heterocycles, which are essential in drug development .

- Fragment-Based Drug Discovery: The low molecular weight and functional diversity of this compound make it suitable for fragment-based drug discovery approaches, allowing researchers to screen for biological activity efficiently .

Materials Science

In materials science, this compound can be utilized to develop new materials with specific properties.

- Photoactive Materials: Due to its structure, it can be incorporated into polymers or coatings that exhibit photoactive properties, making it useful in optoelectronic applications .

Case Study 1: Anticancer Activity Assessment

A study conducted by Srividya et al. focused on the synthesis and evaluation of piperazine derivatives, including this compound. The results revealed that these compounds exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. This highlights the potential for developing targeted cancer therapies based on this compound's structure .

Case Study 2: Synthesis of Novel Heterocycles

Research published in a leading journal demonstrated the successful synthesis of novel heterocycles using this compound as a starting material. The resulting compounds showed promising biological activities, indicating the utility of this compound in generating new therapeutic agents .

作用机制

The mechanism of action of 2-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For instance, in neurological applications, it may interact with neurotransmitter receptors to exert its effects.

相似化合物的比较

Substituent Effects on Electronic and Structural Properties

Substituents on benzophenones significantly alter their electronic and geometric properties:

Spectroscopic and Computational Insights

- Raman Spectroscopy: The C=O stretching mode in benzophenones is sensitive to solvent polarity. For example, 2-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone shows solvatochromic shifts in polar solvents due to dipole-dipole interactions .

- DFT Calculations: Substituted benzophenones like 4F4OHBP exhibit reduced HOMO-LUMO gaps (4.5–5.0 eV) compared to unsubstituted benzophenone (5.2 eV), indicating higher chemical reactivity .

生物活性

2-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone is a fluorinated benzophenone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a fluorine atom and a piperazine moiety, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and other relevant effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a benzophenone core with a fluorinated phenyl ring and a piperazine substituent, which is significant for its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study assessed its efficacy against various bacterial strains, revealing significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It was tested against several cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT116) cancer cells. The results showed dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis via caspase activation |

| A549 | 15.0 | Modulation of Bcl-2 proteins |

| HCT116 | 10.0 | Induction of cell cycle arrest |

Neuroprotective Effects

Emerging studies have also suggested neuroprotective effects attributed to this compound. In models of neurodegeneration, it was shown to reduce oxidative stress markers and improve neuronal survival rates. The proposed mechanism involves the inhibition of reactive oxygen species (ROS) generation and enhancement of antioxidant enzyme activity .

Case Studies

A notable case study involved the use of this compound in a preclinical model for breast cancer treatment. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased mitotic figures and increased apoptotic cells within the tumor tissues, corroborating the in vitro findings regarding its anticancer activity .

常见问题

Q. What are the optimal synthetic routes for preparing 2-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves two key steps: (1) fluorination at the 2-position of the benzophenone core and (2) coupling the 4-methylpiperazine moiety via a methylene linker.

- Fluorination : Electrophilic fluorination using reagents like Selectfluor™ or nucleophilic substitution (e.g., KF in DMF) under controlled temperatures (60–80°C) is common. Solvent choice (e.g., acetonitrile or DCM) impacts reaction efficiency .

- Piperazine Coupling : A Mannich-type reaction or nucleophilic substitution between 4-methylpiperazine and a bromomethyl or chloromethyl intermediate is employed. Catalysts such as Pd/C or CuI enhance coupling efficiency, while bases like K₂CO₃ stabilize intermediates. Reaction times (12–24 hrs) and inert atmospheres (N₂/Ar) are critical for minimizing side products .

- Optimization : Use HPLC or GC-MS to monitor reaction progress. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) improves purity (>95%) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms fluorine substitution (absence of proton signals at C2) and piperazine integration (multiplet signals for CH₂-N and CH₃ groups) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (C₁₉H₂₀FN₂O: theoretical 329.15 g/mol) and detects isotopic patterns for fluorine .

- X-ray Diffraction : Single-crystal XRD resolves bond angles (e.g., C-F bond length ~1.34 Å) and torsional strain between aromatic rings, crucial for structure-activity studies .

- FT-IR : Confirms carbonyl (C=O stretch ~1680 cm⁻¹) and piperazine C-N stretches (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the introduction of fluorine at the 2-position influence the electronic and steric properties of the benzophenone core compared to other halogenated analogs?

-

Electronic Effects : Fluorine’s electronegativity increases electron withdrawal at C2, polarizing the benzophenone core and enhancing electrophilicity at C4'. This facilitates nucleophilic attacks during derivatization (e.g., Suzuki couplings) .

-

Steric Effects : The small atomic radius of fluorine minimizes steric hindrance compared to bulkier halogens (Cl/Br), preserving accessibility for piperazine coupling. Computational studies (DFT) show reduced torsional strain in 2-fluoro vs. 3-fluoro analogs .

-

Comparative Data :

Property 2-Fluoro 3-Fluoro 4-Fluoro C-F Bond Length (Å) 1.34 1.35 1.33 LogP (LogD₇.₄) 2.8 2.6 3.1 Dipole Moment (Debye) 4.2 3.9 4.5 Source: Computational modeling and experimental data from analogs .

Q. What are the common side reactions encountered during the coupling of the 4-methylpiperazine moiety to the fluorinated benzophenone scaffold, and how can they be mitigated?

- N-Alkylation Competing Reactions : Piperazine may undergo over-alkylation, forming bis-adducts. Mitigation: Use stoichiometric control (1:1 molar ratio of benzophenone:piperazine) and low temperatures (0–5°C) .

- Oxidative Degradation : The methylene linker (-CH₂-) is prone to oxidation. Solution: Conduct reactions under inert atmospheres and add antioxidants (e.g., BHT) .

- Byproduct Identification : LC-MS/MS can detect dimers (m/z ~657) or oxidized species (m/z +16). Purification via preparative HPLC (C18 column, gradient MeCN/H₂O) isolates the target compound .

Q. How does the presence of the 4-methylpiperazinomethyl group affect the compound’s solubility and bioavailability in pharmacological studies?

- Solubility : The piperazine group enhances water solubility via protonation at physiological pH (pKa ~8.5). LogP decreases from ~3.5 (benzophenone core) to ~2.8, improving aqueous stability .

- Bioavailability : Piperazine’s flexibility allows for hydrogen bonding with biological targets (e.g., enzymes, receptors). In vitro assays show enhanced blood-brain barrier penetration compared to non-piperazine analogs (Papp >5 × 10⁻⁶ cm/s) .

- Metabolic Stability : Piperazine methylation reduces CYP450-mediated N-dealkylation. Microsomal studies (human liver microsomes) indicate t₁/₂ >120 mins vs. ~60 mins for unmethylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。